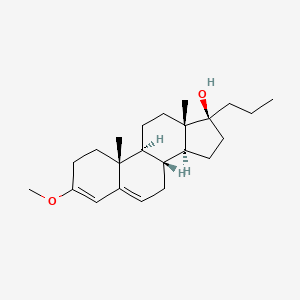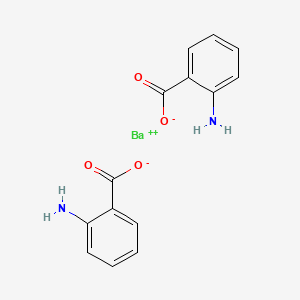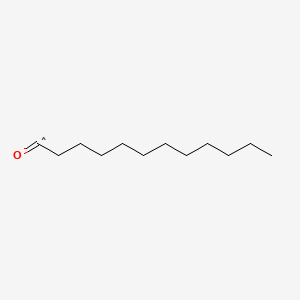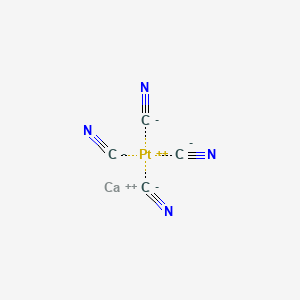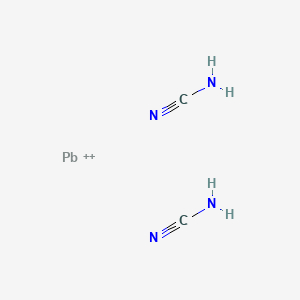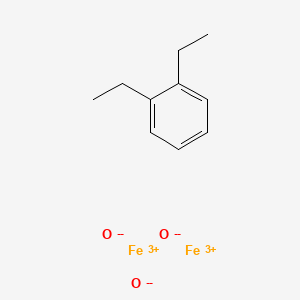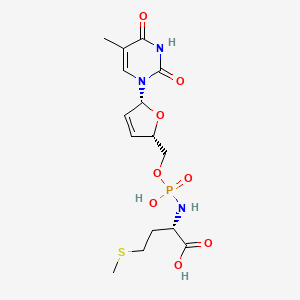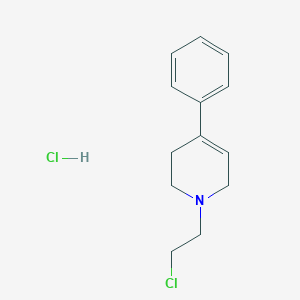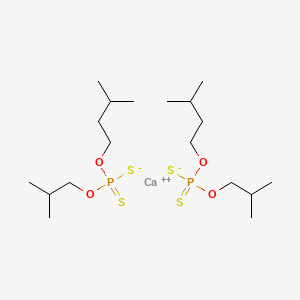
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is a chemical compound known for its unique properties and applications. It is part of the zinc dialkyldithiophosphate family, which are coordination compounds featuring zinc bound to the anion of a dialkyldithiophosphoric salt. These compounds are widely used in various industrial applications due to their excellent anti-wear and anti-oxidation properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-isobutyl and O-isopentyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where ( \text{R} ) represents the O-isobutyl and O-isopentyl groups.
Industrial Production Methods
In industrial settings, the production of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves large-scale reactors where zinc oxide is reacted with the appropriate dithiophosphoric acids. The reaction is typically carried out at elevated temperatures and under inert atmosphere to prevent oxidation. The product is then purified through various techniques such as distillation and crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.
Substitution: The dithiophosphate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other phosphoric acids or thiols.
Major Products Formed
The major products formed from these reactions include zinc oxide, substituted zinc dithiophosphates, and various organic by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) has a wide range of applications in scientific research:
Chemistry: It is used as an anti-wear additive in lubricants and as a stabilizer in polymers.
Biology: The compound’s anti-oxidation properties make it useful in studying oxidative stress in biological systems.
Medicine: Research is ongoing into its potential use in drug formulations due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves its ability to form a protective layer on metal surfaces, thereby reducing friction and wear. The compound interacts with metal surfaces through its dithiophosphate ligands, forming a thin film that prevents direct metal-to-metal contact. This protective layer is stable under high temperatures and pressures, making it highly effective in industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc dialkyldithiophosphate
- Zinc diethyldithiophosphate
- Zinc dibutyldithiophosphate
Comparison
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is unique due to its specific alkyl groups (O-isobutyl and O-isopentyl), which provide distinct anti-wear and anti-oxidation properties compared to other zinc dithiophosphates. The choice of alkyl groups can significantly influence the compound’s solubility, thermal stability, and overall effectiveness as an additive .
Propiedades
Número CAS |
94022-85-2 |
|---|---|
Fórmula molecular |
C18H40CaO4P2S4 |
Peso molecular |
550.8 g/mol |
Nombre IUPAC |
calcium;3-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Ca/c2*1-8(2)5-6-10-12(13,14)11-7-9(3)4;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2 |
Clave InChI |
GJMKGHIDMOUZCY-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCOP(=S)(OCC(C)C)[S-].CC(C)CCOP(=S)(OCC(C)C)[S-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


